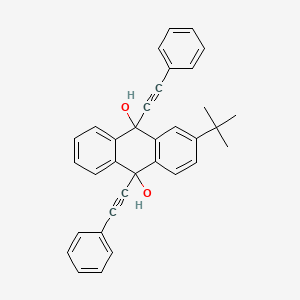
2-Tert-butyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is a complex organic compound belonging to the anthracene family. This compound is characterized by its unique structure, which includes tert-butyl groups and phenylethynyl substituents attached to an anthracene core. It is known for its strong fluorescence properties and is often used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol typically involves multiple steps of organic reactions. One common method includes the following steps:
Starting Materials: Anthracene, tert-butyl bromide, and phenylacetylene.
Step 1: Bromination of anthracene to form 9,10-dibromoanthracene.
Step 2: Substitution reaction with tert-butyl bromide to introduce tert-butyl groups at the 2-position.
Step 3: Sonogashira coupling reaction with phenylacetylene to attach phenylethynyl groups at the 9 and 10 positions.
Step 4: Hydroxylation to introduce hydroxyl groups at the 9 and 10 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenylethynyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like halogens and sulfonyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of substituted phenylethynyl derivatives.
Applications De Recherche Scientifique
2-Tert-butyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in fluorescence microscopy for imaging biological samples.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The compound exerts its effects primarily through its strong fluorescence properties. The phenylethynyl groups enhance the conjugation and rigidity of the molecule, leading to high fluorescence quantum yields. The tert-butyl groups provide steric hindrance, preventing aggregation and quenching of fluorescence. The hydroxyl groups can participate in hydrogen bonding, further stabilizing the molecule in various environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Tert-butyl-9,10-bis(2-biphenyl)anthracene: Similar structure but with biphenyl groups instead of phenylethynyl groups.
2-Tert-butyl-9,10-bis(2-naphthyl)anthracene: Contains naphthyl groups instead of phenylethynyl groups.
9,10-Bis(phenylethynyl)anthracene: Lacks the tert-butyl and hydroxyl groups.
Uniqueness
2-Tert-butyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is unique due to the combination of tert-butyl, phenylethynyl, and hydroxyl groups, which collectively enhance its fluorescence properties and stability. This makes it particularly valuable in applications requiring high-performance fluorescent materials.
Propriétés
Numéro CAS |
53134-78-4 |
|---|---|
Formule moléculaire |
C34H28O2 |
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
2-tert-butyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol |
InChI |
InChI=1S/C34H28O2/c1-32(2,3)27-18-19-30-31(24-27)34(36,23-21-26-14-8-5-9-15-26)29-17-11-10-16-28(29)33(30,35)22-20-25-12-6-4-7-13-25/h4-19,24,35-36H,1-3H3 |
Clé InChI |
LWUZJNVYLHZNBG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)C(C3=CC=CC=C3C2(C#CC4=CC=CC=C4)O)(C#CC5=CC=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide](/img/structure/B14005173.png)
![4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14005191.png)


![3-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14005203.png)
![N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B14005207.png)



![Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-](/img/structure/B14005216.png)


